Product packaging for Mandelohydroxamic acid(Cat. No.:CAS No. 2292-53-7)

Mandelohydroxamic acid

Cat. No.: B1196178
CAS No.: 2292-53-7
M. Wt: 167.16 g/mol
InChI Key: MLFRTFJESPROFS-UHFFFAOYSA-N
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Description

Mandelohydroxamic acid features a hydroxamic acid functional group conjugated with a mandelic acid backbone, making it a versatile chelating agent for coordination chemistry research. Its primary research application is as a key ligand in the self-assembly of 15-metallacrown-5 complexes . These pentanuclear structures form upon the ligand's interaction with copper(II) ions in the presence of lanthanide(III) ions (e.g., La, Ce, Nd, Eu) or the uranyl cation (UO₂²⁺), acting as the central template . Studies using techniques such as electrospray ionization mass spectrometry (ESI-MS) and circular dichroism have confirmed the formation of stable, fivefold symmetric complexes with the general formulae {Ln(NO₃)₂[15-MCuᴵᴵ(N(MHA)-5]²⁻}⁻ and {Ln(NO₃)[15-MCuᴵᴵ(N(MHA)-5]³⁻}⁻, where MHA represents the doubly deprotonated this compound ligand . The enantiomerically pure R- or S-forms of the ligand produce chiral metallacrown complexes, enabling studies on chirality at the supramolecular level . Researchers should note that the order of addition of metal salts is critical for successful complex formation; addition of copper(II) to a solution of the ligand and lanthanide ion leads to the pentanuclear species, while alternative sequences may not . As a hydroxamic acid derivative, its strong metal-chelating ability, particularly for Cu(II), is fundamental to its mechanism in constructing these advanced molecular architectures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1196178 Mandelohydroxamic acid CAS No. 2292-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dihydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRTFJESPROFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945605
Record name N,2-Dihydroxy-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2292-53-7
Record name Mandelohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,2-Dihydroxy-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization of Mandelohydroxamic Acid

Established Synthetic Pathways to Mandelohydroxamic Acid

The preparation of this compound can be achieved through several reliable methods, primarily involving the formation of the hydroxamate functional group from a carboxylic acid precursor. The choice of pathway often depends on the desired stereochemistry of the final product.

A common and straightforward method for synthesizing this compound involves a two-step process starting from mandelic acid. The first step is an esterification reaction, typically with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form the corresponding mandelate (B1228975) ester. youtube.com This ester is then subjected to condensation with hydroxylamine (B1172632).

The hydroxylamine is often generated in situ from its hydrochloride salt (NH₂OH·HCl) by using a strong base such as sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH). nih.gov The reaction involves the nucleophilic attack of hydroxylamine on the ester's carbonyl carbon, leading to the formation of this compound and the release of the alcohol. This method is robust and can be adapted for various scales. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction between esters and hydroxylamine, often resulting in good yields and high purity. nih.gov

Table 1: Overview of Esterification and Hydroxylamine Condensation Route

StepStarting MaterialKey ReagentsIntermediate/ProductGeneral Observations
1. EsterificationMandelic AcidMethanol or Ethanol, Acid Catalyst (e.g., H₂SO₄)Methyl Mandelate or Ethyl MandelateStandard procedure to activate the carboxylic acid. youtube.com
2. CondensationMandelate EsterHydroxylamine Hydrochloride (NH₂OH·HCl), Base (e.g., KOH, NaOMe)This compoundThe core hydroxamic acid-forming step. Can be performed without racemization of chiral centers. nih.govorganic-chemistry.org

Achieving stereochemical control is crucial, as the biological and chemical properties of chiral molecules are often enantiomer-dependent. researchgate.net The synthesis of specific enantiomers of this compound, such as (R)- or (S)-mandelohydroxamic acid, is most directly accomplished through enantioselective synthesis. pressbooks.pub

The most common strategy is to begin with an enantiomerically pure starting material, a method known as chiral pool synthesis. researchgate.netnumberanalytics.com By starting with either (R)-mandelic acid or (S)-mandelic acid, which are commercially available, the corresponding enantiopure this compound can be prepared. researchgate.net The esterification and hydroxylamine condensation route is suitable for this purpose, as it has been shown to proceed without significant loss of stereochemical integrity when performed under appropriate conditions. organic-chemistry.org

Alternative strategies in asymmetric synthesis, such as the use of chiral auxiliaries or chiral catalysts, are also established principles for controlling stereochemistry. numberanalytics.comwikipedia.org A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction before being removed. wikipedia.orgyoutube.com While specific applications of chiral auxiliaries for the de novo synthesis of this compound are not widely documented, the principle remains a cornerstone of asymmetric synthesis. researchgate.net

Esterification and Hydroxylamine Condensation Routes

Functionalization and Modification of this compound Scaffolds

The this compound structure serves as a versatile scaffold that can be chemically modified to produce a variety of derivatives and ligands for applications in asymmetric synthesis.

Enantiopure this compound is a valuable precursor for the synthesis of other complex chiral molecules. scielo.br A notable application involves its use as a source of a transient chiral acyl nitroso compound. researchgate.net

In this process, (S)-mandelohydroxamic acid is oxidized in situ with an oxidizing agent like tetrabutylammonium (B224687) periodate (B1199274). This generates a highly reactive acyl nitroso species which retains the stereochemical information from its precursor. This intermediate can be immediately trapped by a diene, such as cyclopentadiene, in an asymmetric hetero-Diels-Alder reaction. This cycloaddition creates highly functionalized and stereochemically complex cyclopentane (B165970) derivatives, which are valuable building blocks in the total synthesis of biologically active compounds. researchgate.netresearchgate.net This method demonstrates how the chirality of the this compound scaffold can be effectively transferred to create multiple new stereocenters in a controlled manner.

Table 2: Example of Derivatization via Acyl Nitroso Intermediate

PrecursorKey ReagentsReactive IntermediateReaction TypeProduct ClassReference
(S)-Mandelohydroxamic acidTetrabutylammonium periodate (oxidant), Cyclopentadiene (diene)Chiral Acyl Nitroso CompoundHetero-Diels-Alder CycloadditionEnantiomerically enriched 3,4,5-trisubstituted cyclopentenes researchgate.net

This compound belongs to the broader class of α-hydroxy hydroxamic acids, which have emerged as highly effective chiral ligands in asymmetric catalysis. preprints.orgmdpi.com The hydroxamic acid functional group is an excellent chelator for various transition metals, forming stable chiral catalysts capable of inducing asymmetry in chemical transformations. preprints.orgscribd.com

Research in this area focuses on synthesizing variants of the α-hydroxy hydroxamic acid scaffold to systematically tune the ligand's properties. mdpi.com Modifications can include:

Varying the α-substituent: Replacing the phenyl group of this compound with other aryl, alkyl, or functionalized groups to alter the steric and electronic environment around the metal center.

N-Substitution: Introducing substituents on the nitrogen atom of the hydroxamic acid moiety to further modulate the ligand's coordination properties and steric bulk.

These modifications allow for the creation of a library of ligands that can be screened for optimal performance in specific catalytic reactions, such as enantioselective epoxidations or C-C bond-forming reactions. preprints.orgresearchgate.net The ability to fine-tune the ligand structure is a powerful tool for developing highly selective and efficient asymmetric catalysts for the synthesis of complex natural products and pharmaceuticals. mdpi.comresearchgate.net

Coordination Chemistry of Mandelohydroxamic Acid

Ligand Properties and Chelation Behavior

The ability of mandelohydroxamic acid (MHA) to form stable complexes with metal ions is rooted in its specific functional groups and their spatial arrangement, which facilitate chelation.

The primary and most common mode of metal binding for hydroxamic acids, including this compound, is through the bidentate coordination of the hydroxamate group [-C(=O)N(OH)-]. sci-hub.seresearchgate.net Upon deprotonation of the hydroxylamino (-NOH) group, the resulting hydroxamate anion coordinates to a metal center via the carbonyl oxygen and the deprotonated hydroxylamino oxygen. This O,O'-bidentate chelation is the predominant coordination mode for a wide variety of transition metal ions. researchgate.net This binding forms a stable five-membered chelate ring, a structural motif that is thermodynamically favorable and common in coordination chemistry. researchgate.netwikipedia.org

A distinguishing feature of this compound is the presence of an α-hydroxy group on the carbon adjacent to the hydroxamate functionality. This secondary coordinating group plays a significant role in the geometry and stability of the resulting metal complexes. sci-hub.se While the primary chelation occurs through the hydroxamate group, the α-hydroxy group can also participate in coordination, leading to the formation of a second five-membered chelate ring. sci-hub.se

The involvement of the α-hydroxy group can vary depending on the metal ion and the specific structure being formed. In the self-assembly of copper(II) 15-metallacrown-5 complexes, the design rationale was based on the premise that bidentate coordination involving the α-hydroxy group and the hydroximate nitrogen would occur. sci-hub.se However, studies showed that in these specific pentanuclear copper structures, the mandelohydroxamate ligand bridges the copper ions primarily through the deprotonated hydroxamate and carbonyl oxygen atoms. sci-hub.se Direct coordination of the α-hydroxy group to the copper ions of the metallacrown ring was not observed in this instance. sci-hub.se Conversely, in a europium(III) metallacrown complex, this compound has been shown to exhibit a κ²-O,O' binding mode, coordinating through both the hydroxamate oxygen and the α-hydroxyl group, demonstrating the versatility of this ligand.

For this compound, this principle is exemplified in the formation of metallacrowns. The ligand's geometry is a critical prerequisite for the formation of a 15-metallacrown-5 structure. sci-hub.se When complexed with copper(II), which favors a square-planar geometry, the this compound ligands arrange with the metal ions to form a larger, planar 15-membered macrocycle with alternating Cu-N-O linkages. sci-hub.se This self-assembly process is a testament to how the specific geometry of the ligand and its chelation behavior can be used to construct complex, well-defined inorganic architectures. sci-hub.se

Role of the α-Hydroxy Group in Metal Chelation

Metallacrown Chemistry Incorporating this compound

This compound has proven to be a valuable ligand in the field of metallacrowns, which are inorganic analogues of crown ethers. sci-hub.sewikipedia.org It is one of the few ligands capable of forming the larger, planar 15-metallacrown-5 (15-MC-5) structure. sci-hub.se

Self-Assembly Processes and Rational Design of Metallacrown Structures

The formation of this compound-based metallacrowns occurs through a self-assembly process in solution. sci-hub.sewikipedia.org The rational design of these structures hinges on a careful selection of the ligand, metal ions, and reaction conditions. sci-hub.se For the synthesis of 15-MC-5 structures, copper(II) is often chosen as the ring metal ion. Its preference for square-planar geometry and its relatively labile metal-ligand bonds allow for the necessary rearrangement of any initially formed kinetic products into the final, thermodynamically stable metallacrown. sci-hub.se

The process is highly sensitive to the reaction conditions. For instance, studies have shown that the order of addition of the metal salts to the this compound solution is crucial for the successful formation of the metallacrown complex. sci-hub.seresearchgate.net When a solution of copper(II) and this compound is titrated with a lanthanide(III) salt, there is no evidence of the formation of the pentanuclear metallacrown species. researchgate.net Conversely, the addition of Cu(II) to a solution already containing MHA and a templating lanthanide(III) ion leads to the successful self-assembly of the target [Cu(II)(MHA)]₅ pentanuclear complex. sci-hub.seresearchgate.netresearchgate.net This highlights the critical role of the central templating ion in guiding the assembly process from the early stages. sci-hub.se

Structural Diversity and Topology of this compound-Based Metallacrowns

The primary structural motif formed by this compound is the planar 15-metallacrown-5. sci-hub.se This structure consists of a pentanuclear ring of five copper(II) ions bridged by five doubly deprotonated mandelohydroxamate ligands. sci-hub.se The defining feature of MHA that enables the formation of this planar topology is its ability to form two fused five-membered chelate rings upon coordination. This specific geometry is a key property shared with other ligands that form planar 15-MC-5 complexes, such as α-aminohydroxamic acids and picolinehydroxamic acid. sci-hub.se

The resulting planar metallacrown possesses a central cavity capable of encapsulating cations with larger ionic radii and higher coordination numbers, such as lanthanide(III) and uranyl ions. sci-hub.se Spectroscopic analysis, including ¹H NMR, of the resulting pentanuclear species reveals a high degree of symmetry, consistent with a fivefold symmetric complex in solution. sci-hub.se The α-hydroxyl group of MHA is thought to prevent the formation of the smaller 12-metallacrown-4 structure, likely because it is a weaker ligating group for copper(II) compared to the hydroxamate group, thus inhibiting the formation of a second, different type of chelating ring required for the 12-MC-4 topology. sci-hub.se

Templating Effects of Central Metal Ions in Metallacrown Formation

The presence of a central templating ion is essential for the self-assembly of this compound-based 15-metallacrown-5 compounds. sci-hub.se Lanthanide(III) ions and the uranyl (UO₂²⁺) ion have been identified as effective templates for this process. sci-hub.se Electrospray ionization mass spectrometry (ESI-MS) studies of solutions containing Cu(II), MHA, and a lanthanide(III) ion (such as La, Ce, Nd, Eu, Gd, Dy, Er, Tm, Lu, Y) or a uranyl ion consistently show the formation of intact M[15-MC(Cu(II),N(MHA))-5] pentanuclear species. sci-hub.se

These central ions are not part of the metallacrown ring itself but are captured within the central cavity. Their role is believed to be crucial in the initial stages of the self-assembly, organizing the ligand and ring metal ions to facilitate the formation of the planar 15-MC-5 structure. sci-hub.se The coordination sphere of the central templating ion is typically completed by other ligands present in the solution, such as nitrate (B79036) or water molecules. sci-hub.se The templating effect ensures the formation of the larger 15-MC-5 ring, which is sufficiently sized to accommodate these high-coordination-number cations. sci-hub.se

Thermodynamic and Kinetic Studies of Metal-Mandelohydroxamic Acid Complexes

Understanding the thermodynamic and kinetic stability of metal complexes is fundamental to predicting their behavior in solution. scribd.com Thermodynamic stability relates to the energy of the metal-ligand bond and is quantified by the stability constant, while kinetic stability refers to the rate at which the complex undergoes ligand exchange reactions. scribd.commpie.de

Determination of Metal-Ligand Stability Constants

The stability constant (or formation constant) is an equilibrium constant for the formation of a complex from its constituent metal ion and ligands in solution. wikipedia.org It provides a quantitative measure of the strength of the metal-ligand interaction. wikipedia.org For this compound, metal-ligand stability constants for mononuclear complexes with several divalent cations have been determined. sci-hub.segrafiati.com

While specific, comprehensively evaluated data for this compound is not abundant in all literature, a known study reports the stability constants for its complexes with several divalent metal ions. grafiati.com The stability of these complexes is influenced by factors like the charge and radius of the metal ion and the basicity of the ligand. core.ac.ukscribd.com For transition metals, the stability often follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). rasayanjournal.co.in

Below is an interactive table summarizing the reported metal-ligand stability constants (log K₁) for this compound with various divalent metal ions.

Metal Ionlog K₁
Mn(II)Data not available in sources
Co(II)Data not available in sources
Ni(II)Data not available in sources
Cu(II)Data not available in sources
Zn(II)Data not available in sources
Note: Specific log K₁ values for this compound were cited sci-hub.segrafiati.com but not explicitly listed in the provided search results. The table structure is provided for when such data is available.

Mechanistic Insights into Complex Formation and Dissociation

The formation and dissociation of metal complexes with this compound are dynamic equilibrium processes governed by specific kinetic pathways. The mechanisms of these reactions are crucial for understanding the stability of the complexes and predicting their behavior in various chemical environments. The processes are fundamentally ligand substitution reactions, where water molecules in the coordination sphere of a hydrated metal ion are replaced by the mandelohydroxamate ligand, and vice versa.

Mechanism of Complex Formation

The formation of a chelate complex between a metal ion and this compound in an aqueous solution is a multi-step process. For most divalent and trivalent metal ions, the reaction is generally understood to proceed via a dissociative interchange (Id) mechanism, often described by the Eigen-Wilkins model.

Deprotonation of the Ligand: The process begins with the deprotonation of the this compound (MHAH). The hydroxamic acid functional group (-CONHOH) is weakly acidic and must lose a proton to form the mandelohydroxamate anion (MHA⁻). This step is highly dependent on the pH of the solution. nih.govresearchgate.net Only the anionic form of the ligand is a potent nucleophile capable of initiating complexation.

MHAH ⇌ MHA⁻ + H⁺

Outer-Sphere Complex Formation: The hydrated metal ion, [M(H₂O)ₙ]ⁿ⁺, and the mandelohydroxamate anion, MHA⁻, rapidly diffuse together to form an outer-sphere complex or ion pair, {[M(H₂O)ₙ]ⁿ⁺, MHA⁻}. This initial association is a fast, diffusion-controlled pre-equilibrium step. libretexts.orglibretexts.org

Rate-Determining Step: The rate-determining step is the loss of a water molecule from the inner coordination sphere of the metal ion. numberanalytics.comrsc.org This is a dissociative process where the bond between the metal and a water ligand breaks, creating a transient intermediate with a reduced coordination number. Immediately following this, the mandelohydroxamate anion enters the inner sphere.

{[M(H₂O)ₙ]ⁿ⁺, MHA⁻} → [M(H₂O)ₙ₋₁(MHA)]⁽ⁿ⁻¹⁾⁺ + H₂O

Mechanism of Complex Dissociation

The dissociation of a metal-mandelohydroxamate complex is essentially the reverse of the formation process. The kinetic stability of the complex is a measure of how slowly it undergoes dissociation. The mechanism is often studied under acidic conditions, as the dissociation is typically catalyzed by protons. rsc.orgmdpi.com

Protonation of the Coordinated Ligand: The dissociation process is initiated by the protonation of one of the coordinated oxygen atoms of the mandelohydroxamate ligand. This protonation weakens the metal-oxygen bond. mdpi.com The rate of this proton-assisted pathway is directly dependent on the concentration of H⁺ ions.

Rate-Determining Bond Cleavage: The rate-determining step is the cleavage of the weakened metal-oxygen bond, leading to the opening of the chelate ring. This results in an intermediate where the mandelohydroxamate is monodentate.

Final Ligand Detachment: The subsequent detachment of the second donor atom and the full dissociation of the ligand are rapid, followed by the re-solvation of the metal ion by water molecules.

Rate = k₀[M(MHA)ₙ] + k₁[M(MHA)ₙ][H⁺]

For most complexes, the acid-catalyzed pathway is dominant, especially at lower pH values. rsc.org Therefore, metal-mandelohydroxamate complexes are expected to be most kinetically stable at neutral or near-neutral pH and will dissociate more rapidly in strongly acidic environments.

Influence of System Parameters on Reaction Kinetics

The rates of formation and dissociation are not intrinsic constants but are heavily influenced by several experimental parameters. The following table summarizes the expected effects on the rate constants based on general principles of coordination chemistry.

ParameterEffect on Formation Rate (k_f)Effect on Dissociation Rate (k_d)Rationale
Increasing pH IncreaseDecreaseIncreases concentration of the reactive deprotonated ligand (MHA⁻) for formation. rsc.org Decreases H⁺ concentration, slowing the dominant acid-catalyzed dissociation pathway. nih.govmdpi.com
Metal Ion Charge Generally DecreaseGenerally DecreaseHigher charge density on the metal ion leads to stronger M-OH₂ bonds, slowing water exchange (rate-determining for formation). It also leads to a stronger M-ligand bond, increasing kinetic inertness.
Metal Ion Radius Generally IncreaseGenerally IncreaseFor ions of the same charge, a larger radius leads to weaker M-OH₂ and M-ligand bonds, resulting in faster water exchange and faster dissociation.
Temperature IncreaseIncreaseBoth formation and dissociation are activated processes; higher temperature provides the necessary activation energy for bond-breaking and rearrangement. numberanalytics.com

This mechanistic understanding is fundamental for the application of this compound in areas such as metal separation and analysis, where control over the kinetics of complexation and decomplexation is essential. researchgate.net

Mechanistic and Biochemical Investigations of Mandelohydroxamic Acid

Role as a Metalloenzyme Inhibitor

The primary biochemical role investigated for mandelohydroxamic acid and related compounds is the inhibition of metalloenzymes. These enzymes, which require a metal ion for their catalytic activity, are crucial in a vast range of biological processes. escholarship.orgescholarship.org The ability of hydroxamic acids to chelate these essential metal ions forms the basis of their inhibitory action. journalagent.com

Hydroxamic acids (R-CO-NHOH) are a prominent class of inhibitors targeting metalloenzymes, particularly those containing zinc (Zn²⁺) or other metal ions in their active sites. journalagent.comcambridgemedchemconsulting.com The inhibitory mechanism is primarily based on the ability of the hydroxamic acid functional group to act as a potent metal-binding group (MBG). mdpi.comnih.gov

The core principle involves the chelation of the catalytic metal ion by the hydroxamic acid. cambridgemedchemconsulting.com Typically, the hydroxamate anion displaces a water molecule from the metal ion at the enzyme's active site. acs.orgnih.gov This interaction often involves the formation of a bidentate chelate, where both oxygen atoms of the hydroxamic acid group coordinate with the metal ion. escholarship.orgjournalagent.com This binding occludes the active site, preventing the substrate from accessing it and thereby halting the enzyme's catalytic activity. escholarship.org The affinity of a hydroxamic acid inhibitor for a metalloenzyme is influenced by factors such as the inhibitor's acid dissociation constant (pKa), with maximum effectiveness often observed near neutral pH. acs.orgnih.gov

This metal-chelating property is a key feature in the design of inhibitors for various metalloenzymes, including matrix metalloproteinases (MMPs), urease, and tyrosinase. journalagent.commdpi.com

In vitro studies have been conducted to quantify the inhibitory potency of this compound and its analogs against several metalloenzymes. These assays are crucial for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which measure the inhibitor's efficacy.

Research has shown that hydroxamic acid derivatives can inhibit a range of metalloenzymes. For instance, benzohydroxamic acid, which is structurally related to this compound, is a potent inhibitor of mushroom tyrosinase with a Kᵢ value of 7 nM. mdpi.com It has also been shown to inhibit other metalloenzymes like mandelate (B1228975) racemase, though typically in the micromolar range. mdpi.comnih.gov

Studies on Helicobacter pylori urease, a nickel-dependent metalloenzyme, identified numerous hydroxamic acid derivatives as inhibitors. nih.gov One such complex hydroxamic acid inhibitor, abbreviated as SHA, was found to be a high-affinity inhibitor with a Kᵢ value of 0.630 µM. nih.gov While specific data for this compound against urease is not detailed in these studies, the general class is well-established as effective urease inhibitors. journalagent.com

The table below summarizes the inhibitory activities of related hydroxamic acids against various metalloenzymes, providing context for the potential potency of this compound.

Compound NameTarget EnzymeOrganism/SourceInhibition Constant (Kᵢ) / IC₅₀
Benzohydroxamic acidTyrosinaseMushroom7 nM (Kᵢ)
Benzohydroxamic acidHistone Deacetylases (HDACs)Human110 nM - 8 µM (Kᵢ or IC₅₀)
Benzohydroxamic acidMandelate RacemaseµM range
Acetohydroxamic acidUreaseBacterialEstablished inhibitor
Vorinostat (SAHA)TyrosinaseMushroom1 µM (Kᵢ)
PanobinostatTyrosinaseMushroom40 nM (Kᵢ)
"SHA" (hydroxamic acid inhibitor)UreaseHelicobacter pylori0.630 µM (Kᵢ)

This table is based on data reported in the literature for benzohydroxamic acid and other relevant hydroxamic acids to illustrate the inhibitory potential of this class of compounds. journalagent.commdpi.comnih.govnih.gov

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an inhibitor influences its biological activity and for designing more potent and selective compounds. nih.govdrugdiscoverynews.com For hydroxamic acid-based inhibitors, SAR studies focus on modifications to both the metal-binding group and the "backbone" of the molecule that interacts with other regions of the enzyme's active site. escholarship.orgnih.gov

The potency of hydroxamic acid inhibitors is not solely dependent on the metal-binding moiety but is also significantly influenced by the rest of the molecular structure. acs.orgnih.gov The backbone of the inhibitor plays a crucial role in positioning the hydroxamic acid group optimally for metal chelation and in forming additional interactions with the enzyme, which enhances binding affinity and selectivity. nih.gov For example, in a series of pantothenamide analogues, stereospecificity and the nature of alkyl substituents were found to be critical for inhibitory activity against pantothenate kinase. nih.gov

In the context of this compound, the presence of the α-hydroxy group and the phenyl ring are key structural features. The α-hydroxy group offers an additional site for potential hydrogen bonding within the enzyme's active site, which could enhance binding affinity compared to a simpler analog like benzohydroxamic acid. The phenyl ring can engage in hydrophobic or π-stacking interactions. SAR studies on tyrosinase inhibitors have shown that substitutions on the phenyl ring of related compounds can dramatically alter inhibitory potency. researchgate.net For instance, the presence of an electronegative group on the phenyl ring of certain inhibitors was found to result in more efficacious tyrosinase inhibition. researchgate.net

In Vitro Mechanistic Studies of Enzyme-Mandelohydroxamic Acid Interactions

Molecular Interactions in Biological Model Systems

Beyond kinetic studies, understanding the physical binding of an inhibitor to its target and its effects on cellular pathways provides a more complete picture of its biological activity.

Computational and biophysical methods are used to investigate the direct binding of inhibitors to their biological targets. wikipedia.orgnih.gov Molecular docking simulations, for instance, can predict the binding pose of a molecule within an enzyme's active site and identify key intermolecular contacts.

For hydroxamic acids, docking simulations have been used to visualize their interactions with tyrosinase. mdpi.com These models show the hydroxamate group chelating the dicopper ions in the active site, consistent with the proposed mechanism of inhibition. mdpi.comnih.gov In one study, L-mandelohydroxamic acid was used as a ligand to synthesize copper(II) 15-metallacrown-5 complexes, demonstrating its inherent ability to coordinate with metal ions in a structured manner. researchgate.netresearchgate.netbg.ac.rs

Cryo-electron microscopy has provided high-resolution structures of H. pylori urease in complex with a hydroxamic acid inhibitor, revealing precise details of the interaction with the nickel ions in the active site and the surrounding amino acid residues. nih.gov Such structural data is invaluable for the rational design of new, more specific inhibitors. nih.gov

Cell-based assays are critical for assessing how a compound affects biochemical pathways within a cellular context. irbm.combioivt.com These experiments can measure a wide range of cellular responses, including changes in cell proliferation, gene expression, and the activity of signaling pathways. bioivt.combiocompare.com

Hydroxamic acids, as a class, are well-known histone deacetylase (HDAC) inhibitors. wikipedia.orgnih.gov HDACs are metalloenzymes that play a central role in regulating gene expression through the deacetylation of histones. nih.gov Inhibition of HDACs leads to histone hyperacetylation, which alters chromatin structure and affects the transcription of a subset of genes. wikipedia.org This can, in turn, induce outcomes like cell cycle arrest and apoptosis in cancer cells. nih.gov

For example, the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) has been shown in cell-based assays to induce strong hyper-acetylation of histones, reduce human adenovirus gene expression and replication, and modulate the expression of genes involved in phytohormone biosynthesis pathways in plant cells. frontiersin.orgnih.gov Experiments using B16F10 cell lysates have confirmed that hydroxamate-containing molecules are effective inhibitors of mammalian tyrosinase, validating the findings from studies on mushroom tyrosinase. mdpi.comnih.gov While specific cell-based assay data for this compound is limited in the reviewed literature, the known activities of structurally similar hydroxamic acids suggest it likely modulates pathways regulated by its target metalloenzymes, such as those controlled by HDACs or tyrosinase.

Analytical and Spectroscopic Characterization of Mandelohydroxamic Acid and Its Complexes

Spectrophotometric Applications of Mandelohydroxamic Acid

This compound (MHA) serves as an effective chromogenic reagent in the field of spectrophotometry, a technique that relies on the formation of colored complexes for the quantitative analysis of various substances. ijmr.net.in The principle involves the reaction between a metal ion and a complexing agent like MHA to form a stable, colored compound whose light absorbance is directly proportional to the concentration of the metal ion. ijmr.net.in

Development of Spectrophotometric Methods for Metal Ion Determination

The ability of this compound to form distinctively colored chelates with a variety of metal ions has led to the development of specific and sensitive spectrophotometric methods for their determination. These methods are valued for their simplicity, cost-effectiveness, and reliability. ijmr.net.in

A notable application is the determination of molybdenum(VI). A method has been developed based on the formation of an ion associate between an anionic complex, [Mo(VI)O₂(MHA)Cl₂]⁻, and a methyltrioctylammonium (MTOA) cation. researchgate.net This complex can be extracted into toluene, producing a yellow solution with a maximum absorbance (λₘₐₓ) at 375 nm. researchgate.net The method demonstrates high sensitivity, with an apparent molar absorptivity of 1.62 × 10⁴ L mol⁻¹ cm⁻¹ and a detection limit of 0.05 µg ml⁻¹ of Mo(VI). researchgate.net The optimal conditions and analytical parameters for such methods are carefully evaluated to ensure maximum color development and accuracy. researchgate.net

The development process for these spectrophotometric methods involves several key steps:

Synthesis and Characterization of the Reagent: The complexing agent, in this case, this compound, is synthesized and its purity confirmed.

Study of Complex Formation: The reaction between the reagent and the target metal ion is studied to determine the optimal conditions (e.g., pH, reagent concentration, temperature) for the formation of the colored complex. academicjournals.org

Wavelength Selection: The UV-Vis spectrum of the metal complex is recorded to identify the wavelength of maximum absorbance (λₘₐₓ), which provides the highest sensitivity for measurement. academicjournals.org

Calibration and Validation: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The method is then validated for linearity, accuracy, precision, and selectivity. academicjournals.org

Table 1: Spectrophotometric Determination of Molybdenum(VI) using this compound

Parameter Value Reference
Metal Ion Molybdenum(VI) researchgate.net
Complex [Mo(VI)O₂(MHA)Cl₂]⁻(MTOA)⁺ researchgate.net
Solvent Toluene researchgate.net
λₘₐₓ 375 nm researchgate.net
Molar Absorptivity (ε) 1.62 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.net
Detection Limit 0.05 µg ml⁻¹ researchgate.net

Quantitative Analysis of Metal Ions in Complex Matrices

A significant challenge in analytical chemistry is the determination of trace metal ions in complex matrices such as environmental water, soil, biological samples, and industrial alloys. mdpi.comthermofisher.com These matrices contain a multitude of components that can interfere with the analysis. mdpi.com Spectrophotometric methods using this compound have been successfully applied to these challenging samples.

For instance, the method for molybdenum(VI) determination using MHA has been applied to the analysis of vegetal tissues and soils. researchgate.net The success of such applications often depends on effective sample preparation to eliminate interfering ions and matrix effects. mdpi.combanglajol.info Techniques such as solvent extraction, as seen in the molybdenum-MHA method, or the use of masking agents can enhance the selectivity of the determination. researchgate.netbanglajol.info Chelation ion chromatography is another powerful technique for removing interfering alkali and alkaline earth metals while pre-concentrating the target transition metals from complex samples like seawater or biological fluids. thermofisher.com For highly complex mixtures where spectral overlap occurs, advanced computational methods like multivariate curve resolution–alternating least squares (MCR-ALS) can be applied to deconvolute the mixed signals and enable the simultaneous quantification of multiple ions.

Advanced Spectroscopic Characterization Techniques

Beyond its use in quantitative analysis, this compound and its metal complexes are subjects of detailed structural investigation using a suite of advanced spectroscopic techniques. These methods provide fundamental insights into molecular structure, bonding, and electronic properties.

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the molecular structure of this compound and identifying the coordination sites upon complexation with metal ions. covalentmetrology.com These techniques probe the vibrational modes of molecules, providing a "molecular fingerprint". mt.com

In the FTIR spectrum of a hydroxamic acid, characteristic bands corresponding to the vibrations of key functional groups are observed. These typically include:

O-H stretching: A broad band for the hydroxyl group.

N-H stretching: A band associated with the amine group. researchgate.net

C=O stretching (Amide I band): A strong absorption from the carbonyl group. researchgate.net

When this compound coordinates to a metal ion, it typically does so in a bidentate fashion through the oxygen atoms of the carbonyl and hydroxylamine (B1172632) groups. sci-hub.se This coordination leads to noticeable shifts in the vibrational frequencies. For example, a decrease in the C=O stretching frequency is indicative of the carbonyl oxygen's involvement in bonding with the metal ion. Similarly, changes in the O-H and N-H regions can confirm the deprotonation of the hydroxamic acid upon chelation. researchgate.net

Raman spectroscopy provides complementary information. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com Bonds between homonuclear atoms (e.g., C-C) and symmetric stretching modes often produce strong Raman signals, whereas they may be weak or absent in FTIR spectra. mt.com For metal-ligand systems, Raman spectroscopy is particularly sensitive to vibrations of the molecular backbone and can provide information on metal-ligand stretching and bending modes, further clarifying the coordination geometry. mt.comnih.gov

Table 2: Typical IR Bands for Hydroxamic Acids and Their Metal Complexes

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Change upon Complexation Reference
N-H Stretching 3200 - 3350 Shift in frequency researchgate.net
O-H Stretching ~3400 (broad) Disappears upon deprotonation researchgate.net
C=O Stretching ~1645 Shifts to lower frequency researchgate.net
M-O Stretching Lower frequency region Appears upon complexation researchgate.net

Electronic Spectroscopy (UV-Vis) for Complex Formation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is not only a quantitative tool but also a primary method for studying the formation and electronic structure of metal complexes in solution. chimia.ch The absorption of UV or visible light by a molecule promotes electrons from a ground state to a higher energy excited state. rsc.org

The UV-Vis spectrum of this compound itself exhibits absorption bands in the ultraviolet region due to π → π* and n → π* transitions within the aromatic ring and the hydroxamate functional group. researchgate.net Upon complexation with a metal ion, significant changes occur in the electronic spectrum. The formation of the complex can be monitored by titrating the ligand with a metal salt and observing the appearance of new absorption bands or the shift of existing ones. sci-hub.se

For transition metal complexes of this compound, new absorption bands often appear in the visible region. These are typically due to two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from one d-orbital to another d-orbital within the metal ion. These transitions are characteristic of the metal's identity and the geometry of the complex. They are often broad and have low to moderate intensity. researchgate.netrsc.org

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. LMCT bands are typically very intense and can obscure the weaker d-d bands.

For example, studies on the complexation of MHA with copper(II) revealed that a mononuclear complex, Cu(MHA)₂, exhibits an absorption maximum at 650 nm. sci-hub.se In another system involving copper(II) and MHA, a d-d transition band was observed at 687 nm. sci-hub.se The position and intensity of these bands provide crucial information about the coordination environment and the nature of the metal-ligand bond. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. hebmu.edu.cn ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the phenyl group, the methine proton (CH), and the exchangeable protons of the OH and NH groups. The chemical shifts and coupling patterns of these signals are diagnostic of the molecular structure. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.gov

When this compound forms a complex with a diamagnetic metal ion, the NMR spectrum can be used to confirm the binding sites, as the chemical shifts of nuclei near the coordination center will be altered. For paramagnetic metal complexes, the NMR signals can be significantly broadened or shifted, but this can also provide valuable information about the structure and magnetic properties of the complex.

NMR has been used to study complex structures formed by MHA, such as pentanuclear copper(II) metallacrowns. sci-hub.se In these studies, the ¹H NMR spectra of the large, symmetrical complexes revealed only one set of peaks, confirming the high (fivefold) symmetry of the species in solution. sci-hub.se

Mass Spectrometry Techniques (ESI-MS) for Molecular Weight and Stoichiometry Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight and stoichiometry of this compound and its metal complexes. frontiersin.org This method is particularly valuable for studying noncovalent interactions, as it can transfer intact complexes from solution to the gas phase for mass analysis. nih.gov

In the study of this compound (MHA) complexes, ESI-MS provides direct evidence of the species formed in solution. For instance, when copper(II), this compound, and a lanthanide(III) ion are present in a 5:5:1 ratio in solution, ESI-MS spectra in negative mode show peaks that can be assigned to intact molecular ions such as {Ln(NO₃)₂[15-MC-5]}⁻ and {Ln(NO₃)[15-MC-5]₂}⁻. sci-hub.se This indicates the formation of pentanuclear metallacrown (MC) structures.

The positive mode ESI-MS spectra further corroborate the existence of these 15-metallacrown-5 complexes. sci-hub.se For example, with the uranyl ion, peaks corresponding to {UO₂[15-MC-5]}²⁺ and {UO₂[15-MC-5]–}⁺ have been detected. sci-hub.se The ability of ESI-MS to detect these various charged species provides significant insight into the complexation behavior and the stoichiometry of the resulting structures in solution. sci-hub.senih.gov The technique's speed and sensitivity are advantageous compared to other biophysical methods. nih.gov

Table 1: Selected ESI-MS Data for this compound Metallacrown Complexes

Central Ion (M) Observed Species m/z Ion Type
Uranyl (UO₂²⁺) {UO₂[15-MC-5]}²⁺ 706 Doubly charged pentanuclear species
Uranyl (UO₂²⁺) {UO₂[15-MC-5]–}⁺ 1412 Singly charged pentanuclear species
Lanthanide (Ln³⁺) {Ln(NO₃)[15-MC-5]}²⁺ Varies Doubly charged pentanuclear species
Lanthanide (Ln³⁺) {Ln(NO₃)[15-MC-5]–}⁺ Varies Singly charged pentanuclear species

Data sourced from studies on the formation of pentanuclear copper(II) complexes with this compound ligands. sci-hub.se

X-ray Diffraction Analysis for Solid-State Crystal Structures of this compound and its Complexes

While structural data for this compound itself is limited in the searched literature, studies on its metal complexes have revealed detailed coordination information. sci-hub.se For example, in a europium(III) metallacrown complex, [Eu(NO₃)₂{15-MC-5}₂]⁻, the this compound ligand demonstrates a κ²-O,O' binding mode. This means it coordinates to the metal ion through both the hydroxamate oxygen and the α-hydroxyl group.

Key crystallographic features determined for this complex include:

Planar Metallacrown Topology: The structure is built around a 15-membered macrocycle formed by five copper(II) ions with alternating Cu-N-O linkages.

Bidentate Ligand Geometry: The bond lengths between the copper and the oxygen and nitrogen atoms of the ligand confirm a strong interaction.

Hydrogen-Bonding Network: The crystal structure is further stabilized by intermolecular hydrogen bonds.

Powder X-ray diffraction (PXRD) is another valuable tool, particularly when single crystals are not available. americanpharmaceuticalreview.comarxiv.org It provides a characteristic "fingerprint" of a crystalline solid and can be used to identify the phase and assess the crystallinity of the material. americanpharmaceuticalreview.com

Table 2: Crystallographic Data for a Europium(III) this compound Metallacrown Complex

Parameter Value
Complex [Eu(NO₃)₂{15-MCCuᴵᴵN(MHA)-5}₂]⁻
Ligand Binding Mode κ²-O,O'
Key Feature Planar 15-membered macrocycle
Stabilizing Interaction Intermolecular O-H···O bonds

This data is based on the crystallographic study of a europium(III) metallacrown complex incorporating this compound.

Thermal Analysis of this compound and its Metal Complexes

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis provides valuable information about the thermal stability, decomposition patterns, and composition of materials, including this compound and its metal complexes. tainstruments.com

Studies on the thermal behavior of metal complexes of this compound have been conducted to understand their stability and decomposition mechanisms. For instance, research on complexes with divalent cations like Co(II) and Mn(II) has explored their thermal decomposition. researchgate.net The thermal decomposition of such complexes often occurs in distinct stages. scielo.br

A typical TGA experiment involves heating the sample at a constant rate and recording the mass loss. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The decomposition stages can be identified as steps in the TGA curve, and the temperature ranges of these steps indicate the thermal stability of the compound. etamu.edu

For example, the thermal decomposition of metal hydroxamates can proceed through several steps, including dehydration (loss of water molecules), followed by the decomposition of the anhydrous complex, ultimately yielding a metal oxide as the final residue. researchgate.net The atmosphere in which the analysis is performed (e.g., inert or oxidative) can significantly influence the decomposition pathway. scielo.br

Table 3: General Thermal Decomposition Stages of Metal Hydroxamate Complexes

Decomposition Stage Description Typical Temperature Range (°C)
Dehydration Loss of lattice or coordinated water molecules. 50 - 200
Ligand Decomposition Breakdown of the organic ligand (this compound). 200 - 500+
Final Residue Formation Formation of a stable metal oxide. >500

The temperature ranges are generalized and can vary significantly depending on the specific metal ion and the experimental conditions.

Theoretical and Computational Studies of Mandelohydroxamic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electronic structure and energy, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It is widely applied to predict molecular properties and reactivity by calculating parameters derived from the electron density. mdpi.comnepjol.infonih.gov Key aspects of DFT analysis include the examination of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nepjol.inforesearchgate.net A smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net

Other reactivity descriptors derived from DFT, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), provide a quantitative framework for predicting how a molecule will interact with other chemical species. mdpi.comrsc.org While extensive DFT studies have been performed on related hydroxamic acids and organotin complexes to elucidate their geometric and electronic structures nih.gov, specific published data detailing the HOMO-LUMO energies and global reactivity descriptors for mandelohydroxamic acid are not widely available in the reviewed scientific literature. Such studies would be invaluable for quantitatively predicting its reactivity and potential as a chelating agent or enzyme inhibitor.

Computational methods are essential for predicting the three-dimensional structures of molecules and their complexes. arxiv.orgnih.gov DFT and other quantum mechanical methods can optimize molecular geometries to their lowest energy state, providing accurate bond lengths and angles. nih.gov When applied to coordination complexes, these calculations can also determine the energetics of binding, revealing the stability and preferred coordination modes of a ligand with a metal ion. researchgate.netmdpi.com

For hydroxamic acids, the bidentate coordination through the two oxygen atoms of the -C(=O)N(OH)- group is a common binding mode. dovepress.com Although the coordination chemistry of this compound has been explored experimentally, particularly its ability to form complex multinuclear structures, detailed computational studies predicting the specific geometries and coordination energetics of its complexes are not extensively reported. Theoretical investigations would be beneficial to complement experimental findings, for instance, by calculating the binding energies for different metal ions or exploring the potential energy surface of complex formation.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis to larger systems and longer timescales, allowing for the study of complex biological and chemical processes. peerj.commdpi.com These techniques are crucial for understanding how molecules like this compound interact with metal ions to form large assemblies or bind to the active sites of enzymes. nih.gov

This compound has demonstrated a remarkable capacity for self-assembly in the presence of certain metal ions, leading to the formation of complex, high-nuclearity structures known as metallacrowns. While direct molecular dynamics simulations of this process for this compound are not detailed in the literature, experimental studies using techniques like electrospray ionization mass spectrometry (ESI-MS) provide significant insight into the outcomes of these complex formation events.

In the presence of copper(II) ions as the ring metal and a templating lanthanide(III) or uranyl ion in the central cavity, this compound self-assembles into stable 15-metallacrown-5 complexes in solution. The formation of these pentanuclear copper(II) complexes is highly dependent on the presence of the central templating ion. ESI-MS studies have unambiguously identified intact molecular ions corresponding to these large assemblies. For instance, with lanthanide ions (Ln), species such as {Ln(NO₃)₂[15-MC-5]₂}⁻ and {Ln(NO₃)[15-MC-5]³⁻}⁻ have been detected, where the this compound acts as a doubly deprotonated ligand.

The table below summarizes the pentanuclear species detected by ESI-MS, which form from this compound, copper(II), and various central metal ions (M).

Table 1: Detected Pentanuclear Metallacrown Species with this compound

Central Metal Ion (M) Detected Species
Yttrium (Y) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Lanthanum (La) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Cerium (Ce) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Neodymium (Nd) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Europium (Eu) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Gadolinium (Gd) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Dysprosium (Dy) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Erbium (Er) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species
Uranyl (UO₂) Intact M[15-MCCuIIN(MHA)-5] pentanuclear species

Data derived from studies on metallacrown formation.

These experimental results provide a clear picture of the final assembled structures, which molecular dynamics simulations could further explore to reveal the step-by-step mechanism of assembly, the role of solvent, and the dynamic stability of the resulting complexes.

Hydroxamic acids are a well-known class of enzyme inhibitors, largely due to their ability to chelate metal ions in the active sites of metalloenzymes. nih.govekb.eg A prominent target for hydroxamic acid inhibitors is urease, a nickel-containing enzyme whose activity is linked to pathologies such as peptic ulcers and urolithiasis. nih.govresearchgate.net

Computational methods like molecular docking and molecular dynamics (MD) simulations are standard tools for studying enzyme-inhibitor interactions. arxiv.orgnih.govresearchgate.net

Molecular Docking predicts the preferred binding orientation and affinity of a ligand (inhibitor) to a protein target. nih.gov The process involves sampling numerous conformations of the ligand within the enzyme's active site and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov

Molecular Dynamics (MD) Simulations are then often used to refine the docked pose and study the dynamic behavior of the enzyme-inhibitor complex over time. arxiv.orgresearchgate.netpeerj.commdpi.com MD simulations provide insights into the stability of the binding, the key amino acid residues involved in the interaction, and conformational changes in the enzyme upon inhibitor binding. arxiv.orgmdpi.com

While numerous computational studies have successfully employed these techniques to investigate other hydroxamic acids as urease inhibitors dovepress.comekb.egresearchgate.net, specific molecular docking and dynamics simulation results for this compound with urease or other enzymes are not widely reported in the surveyed literature. Given its structure, this compound is a strong candidate for such inhibitory activity, and computational analysis would be a critical step in evaluating its potential and guiding the design of more potent derivatives.

Future Research Directions and Emerging Areas in Mandelohydroxamic Acid Chemistry

Innovations in Green Synthetic Methodologies for Mandelohydroxamic Acid

Traditional synthetic routes to this compound often involve multi-step processes using conventional organic solvents. For instance, one established method involves the reaction of methyl mandelate (B1228975) with hydroxylamine (B1172632) in the presence of potassium hydroxide (B78521) in methanol (B129727). sci-hub.se While effective, these methods present opportunities for improvement in line with the principles of green chemistry.

Future research is expected to focus on developing more environmentally friendly synthetic protocols. This includes the exploration of:

Catalytic Systems: The use of novel, highly efficient catalysts could enable milder reaction conditions, reduce waste, and improve yields. For example, research into manganese-catalyzed acceptorless dehydrogenative coupling for the synthesis of related α-hydroxycarboxylic acids highlights a potential pathway, producing only water and hydrogen gas as byproducts. researchgate.net Adapting such catalytic systems for the amidation step in this compound synthesis is a promising avenue.

Alternative Solvents: A shift away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or deep eutectic solvents (DES) is a key goal. mdpi.com DES, for instance, can act as both a solvent and a catalyst, are often non-toxic, and can be recycled. mdpi.com

Process Intensification: Techniques like flow chemistry and microwave-assisted synthesis can significantly reduce reaction times, improve energy efficiency, and allow for better control over reaction parameters, leading to purer products and less waste. nih.gov Research into the sunlight-driven autoxidation of aldehydes to form peracids demonstrates a simple, gram-scale synthesis using safe solvents and minimal energy input, which could inspire new approaches for this compound precursors. osaka-u.ac.jp

Design and Synthesis of Advanced Coordination Architectures

The coordination chemistry of this compound is a rich and expanding field. While its ability to form simple 1:1 and 2:1 complexes with divalent metal ions has been noted, its true potential lies in the self-assembly of more complex supramolecular structures. sci-hub.se

A significant area of emerging research is the use of this compound as a ligand in the formation of metallacrowns. sci-hub.seresearchgate.netresearchgate.net Metallacrowns are inorganic analogues of crown ethers, with a repeating -(M-N-O)- unit in the ring. researchgate.netresearchgate.net this compound has been successfully used to synthesize 15-metallacrown-5 (15-MC-5) complexes. sci-hub.seresearchgate.net Key findings in this area include:

Templated Self-Assembly: The formation of these pentanuclear copper(II) metallacrowns is dependent on the presence of a templating ion, such as a lanthanide(III) or uranyl ion, which becomes encapsulated in the central cavity. sci-hub.seresearchgate.net

Crucial Reaction Conditions: The order of addition of metal salts to the this compound solution is critical for the successful assembly of the 15-metallacrown-5 structure. sci-hub.seresearchgate.net Adding copper(II) to a solution already containing the ligand and the lanthanide(III) template leads to the formation of the desired pentanuclear complex. researchgate.net

Chirality and Structure: The use of enantiomerically pure (R- or S-forms) of this compound results in pentanuclear complexes with distinct circular dichroism spectra that are mirror images of each other. researchgate.net

The structure of these complexes has been investigated using techniques like electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy, which confirms the 5-fold symmetry of the complexes in solution. sci-hub.seresearchgate.net

Table 1: Negative-Ion ESI-MS Data for 15-Metallacrown-5 Complexes with (S)-(+)-Mandelohydroxamic Acid, Copper(II), and Various Central Templating Metal Ions (M)

Central Metal (M) Species Experimental m/z
Y {Y(NO₃)₂[15-MC-5]²⁻}⁻ 913
La {La(NO₃)₂[15-MC-5]²⁻}⁻ 938
Ce {Ce(NO₃)₂[15-MC-5]²⁻}⁻ 939
Nd {Nd(NO₃)[15-MC-5]³⁻}⁻ 613
Eu {Eu(NO₃)₂[15-MC-5]²⁻}⁻ 951
Gd {Gd(NO₃)₂[15-MC-5]²⁻}⁻ 956
Dy {Dy(NO₃)[15-MC-5]³⁻}⁻ 620
Er {Er(NO₃)[15-MC-5]³⁻}⁻ 621
UO₂ {UO₂(NO₃)₂[15-MC-5]²⁻}⁻ 1019

Data sourced from Parac-Vogt, T. N., et al. (2006). sci-hub.se

Future work will likely involve expanding the library of α-hydroxy hydroxamic acid ligands beyond this compound and exploring the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties for applications in catalysis, gas storage, and separation. researchgate.netmdpi.comrsc.org

Deeper Mechanistic Understanding of Biochemical Interactions

The biological activity of hydroxamic acids is primarily attributed to their potent metal-chelating ability. researchgate.net This allows them to act as inhibitors of metalloenzymes by binding to the metal ion in the active site, preventing the natural substrate from binding and catalysis from occurring. nih.gov While the general mechanism is understood, a deeper, more nuanced understanding of the specific interactions of this compound with biological targets is a key area for future research.

An important target for hydroxamic acids is the enzyme urease, a dinickel-containing enzyme implicated in diseases caused by bacteria like Helicobacter pylori. nih.govresearchgate.netulisboa.pt The inhibition mechanism for the prototype inhibitor, acetohydroxamic acid (AHA), has been studied extensively and serves as a model for this compound. researchgate.netnih.gov

Key Mechanistic Features of Hydroxamic Acid Inhibition of Urease:

Competitive Inhibition: Hydroxamic acids act as competitive inhibitors, binding to the dinickel center in the urease active site. nih.govresearchgate.net

Binding Mode: The hydroxamic acid group (-CONHOH) is crucial. Spectroscopic studies and structural models suggest that the carbonyl oxygen and the hydroxamate oxygen chelate the two nickel ions in the active site. researchgate.net This bidentate binding to one or both nickel ions effectively blocks the enzyme's function. researchgate.net

Structural Similarity to Urea (B33335): The structural resemblance of the hydroxamic acid functional group to urea contributes to its ability to fit into the enzyme's active site. researchgate.net

Future research should employ advanced computational and experimental techniques to elucidate the precise binding mode of this compound. Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations, as used for other inhibitors, could provide detailed free energy profiles and characterize the stability of the enzyme-inhibitor complex. nih.gov Such studies would clarify the role of the mandelic acid backbone, including its phenyl group and hydroxyl group, in influencing binding affinity and specificity compared to simpler hydroxamic acids like AHA. This deeper mechanistic insight is crucial for the rational design of more potent and selective enzyme inhibitors. nih.govlibretexts.org

Development of Novel Analytical Probes and Sensing Platforms

The unique chemical properties of this compound, particularly its strong and often selective affinity for metal ions, make it an excellent candidate for the development of novel analytical tools. Its ability to form colored complexes has already been exploited for the spectrophotometric determination of iron in various samples. tandfonline.com

Emerging research directions aim to leverage its more complex coordination chemistry to create sophisticated sensing platforms. researchgate.netmdpi.com The self-assembly of this compound into metallacrowns and other coordination polymers opens the door to designing highly specific sensors. researchgate.netresearchgate.net Potential applications and development areas include:

Optical Sensors: The formation of metallacrowns with lanthanide ions is particularly promising for developing luminescent probes. researchgate.net Lanthanide ions are known for their unique, sharp emission bands, and incorporating them into a well-defined structure with a ligand like this compound could lead to sensors where the luminescence is modulated by the presence of a specific analyte.

Electrochemical Sensors: Coordination polymers and MOFs can be deposited onto electrode surfaces to create modified electrodes for electrochemical sensing. mdpi.com The specific binding of an analyte to the this compound-based material could trigger a measurable change in current, potential, or impedance.

Supramolecular Sensing Platforms: this compound can serve as a building block in larger supramolecular systems designed for molecular recognition. mdpi.com These platforms can be designed to produce a signal (e.g., colorimetric or fluorescent) upon binding to a target molecule, leveraging mechanisms like fluorescence resonance energy transfer (FRET) or displacement assays. nih.gov

The development of these platforms will require integrating knowledge from materials science, supramolecular chemistry, and analytical chemistry to design and fabricate functional devices for applications in environmental monitoring, medical diagnostics, and quality control. mdpi.comspads.ac.uk

Q & A

Q. What statistical models are appropriate for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use the Chou-Talalay method to calculate Combination Index (CI) values. Isobolograms and Monte Carlo simulations can quantify synergy/antagonism. For time-dependent effects, apply longitudinal mixed-effects models. Ensure raw data is archived in repositories (e.g., Figshare) for transparency .

Q. How can researchers differentiate artifacts from true biological activity in high-throughput screening (HTS) data?

  • Methodological Answer : Apply counter-screens (e.g., fluorescence quenching assays, redox sensitivity tests). Use Z’-factor validation (Z’ > 0.5 indicates robust assays). Normalize data to plate-level controls and apply machine learning algorithms (e.g., random forests) to flag outlier compounds .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound’s in vivo pharmacokinetic profiles?

  • Methodological Answer : Adopt ARRIVE guidelines for animal studies: report strain, sex, and housing conditions. Use stable isotope-labeled internal standards in LC-MS/MS for plasma quantification. Share protocols via platforms like protocols.io and include negative controls for matrix effects .

Q. How should conflicting toxicity profiles from in vitro vs. in vivo studies be reconciled?

  • Methodological Answer : Cross-validate using 3D organoid models or zebrafish embryos to bridge the gap. Perform toxicokinetic analyses to compare exposure levels. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 to in vivo doses .

Retrosynthesis Analysis

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Mandelohydroxamic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.